molecular formula C15H15ClN2O3S B12380126 4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid

4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid

Cat. No.: B12380126
M. Wt: 338.8 g/mol
InChI Key: AKQOOCVXRXDGNN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CCG-232964 involves the formation of a 1,3,4-oxadiazole ring, which is a common structural motif in medicinal chemistry. The synthetic route typically includes the following steps:

Industrial production methods for CCG-232964 are not widely documented, but the synthesis likely follows similar steps with optimizations for scale-up and purity.

Chemical Reactions Analysis

CCG-232964 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CCG-232964 has a wide range of scientific research applications:

Mechanism of Action

CCG-232964 exerts its effects by inhibiting the Rho/myocardin-related transcription factor/serum response factor pathway. This inhibition leads to the suppression of lysophosphatidic acid-induced connective tissue growth factor gene expression. The molecular targets involved include the Rho-associated protein kinase and the myocardin-related transcription factor .

Comparison with Similar Compounds

CCG-232964 is unique in its potent inhibition of the Rho/myocardin-related transcription factor/serum response factor pathway. Similar compounds include:

Compared to these compounds, CCG-232964 has shown higher potency and specificity in inhibiting the Rho/myocardin-related transcription factor/serum response factor pathway, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

4-[[5-(2-chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butanoic acid

InChI

InChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20)

InChI Key

AKQOOCVXRXDGNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C3=NN=C(O3)SCCCC(=O)O)Cl

Origin of Product

United States

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